

# Mass Spectrum Analysis of (Z)-5-Dodecene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of (Z)-**5-dodecene**. It includes quantitative data, a detailed experimental protocol, and visualizations of the experimental workflow and fragmentation pathways to aid in the structural elucidation of this and similar long-chain alkenes.

### Introduction

(Z)-**5-Dodecene** is an unsaturated hydrocarbon with the molecular formula C<sub>12</sub>H<sub>24</sub> and a molecular weight of 168.32 g/mol .[1][2] Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of such compounds. Under electron ionization, (Z)-**5-dodecene** undergoes characteristic fragmentation, providing a unique spectral fingerprint. Understanding this fragmentation is crucial for isomer differentiation and the identification of unknown analytes in complex mixtures.

## **Mass Spectrum Data**

The electron ionization mass spectrum of (Z)-**5-dodecene** is characterized by a molecular ion peak and a series of fragment ions. The quantitative data, derived from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, is summarized in Table 1.

Table 1: Prominent Ions in the Mass Spectrum of (Z)-5-Dodecene



m/z	Relative Intensity (%)	Proposed Fragment Ion Structure	Fragmentation Pathway
41	100	[C₃H₅] <sup>+</sup>	Allylic Cleavage
43	85	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Alkyl Fragment
55	95	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	Allylic Cleavage
69	60	[C5H9] <sup>+</sup>	Allylic Cleavage
83	45	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>	Allylic Cleavage
97	20	[C7H13] <sup>+</sup>	Alkyl Fragment
112	10	[C <sub>8</sub> H <sub>16</sub> ]+•	McLafferty Rearrangement
168	5	[C <sub>12</sub> H <sub>24</sub> ] <sup>+</sup> • (M <sup>+</sup> •)	Molecular Ion

## **Interpretation of the Mass Spectrum**

The fragmentation of alkenes in electron ionization mass spectrometry is primarily driven by the formation of stable carbocations.[3][4] The mass spectrum of (Z)-**5-dodecene** exhibits several characteristic fragmentation patterns:

- Molecular Ion (M+•): The peak at m/z 168 corresponds to the intact molecular ion, confirming the molecular weight of dodecene.[1][2] As is common for long-chain alkanes and alkenes, the molecular ion peak is of relatively low abundance due to extensive fragmentation.
- Allylic Cleavage: The most prominent fragmentation pathway for alkenes is cleavage of the C-C bond beta to the double bond, which results in the formation of a resonance-stabilized allylic carbocation.[3][4] For (Z)-**5-dodecene**, cleavage at the C4-C5 and C6-C7 bonds leads to the formation of various allylic cations, which are responsible for the major peaks in the spectrum, including the base peak at m/z 41 ([C<sub>3</sub>H<sub>5</sub>]<sup>+</sup>) and other significant peaks at m/z 55 ([C<sub>4</sub>H<sub>7</sub>]<sup>+</sup>), m/z 69 ([C<sub>5</sub>H<sub>9</sub>]<sup>+</sup>), and m/z 83 ([C<sub>6</sub>H<sub>11</sub>]<sup>+</sup>).
- McLafferty Rearrangement: Alkenes containing a γ-hydrogen atom can undergo a characteristic rearrangement known as the McLafferty rearrangement.[5] This involves the



transfer of a hydrogen atom to the double bond with concomitant cleavage of the  $\beta$ -bond, resulting in the elimination of a neutral alkene molecule and the formation of a new radical cation. In the case of (Z)-**5-dodecene**, this rearrangement can lead to the formation of the ion at m/z 112.

 Alkyl Series: The spectrum also shows a series of peaks corresponding to alkyl fragments (e.g., m/z 43, 97), which are common in the mass spectra of hydrocarbons and arise from various C-C bond cleavages along the alkyl chain.

# **Experimental Protocol**

The following is a representative protocol for the analysis of (Z)-**5-dodecene** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

#### 4.1. Instrumentation

• Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

#### 4.2. GC Conditions

- Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless (or split, depending on concentration).
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 280 °C.
  - Final hold: 5 minutes at 280 °C.

#### 4.3. MS Conditions







• Ionization Mode: Electron Ionization (EI).[6]

• Electron Energy: 70 eV.[6]

• Source Temperature: 230 °C.

• Quadrupole Temperature: 150 °C.

• Scan Range: m/z 35-400.

• Solvent Delay: 3 minutes.

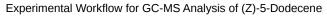
#### 4.4. Sample Preparation

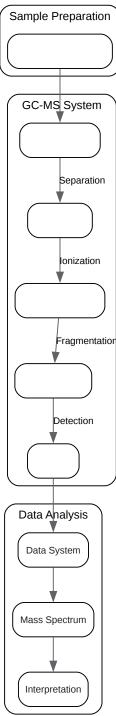
• Prepare a dilute solution of (Z)-**5-dodecene** (e.g., 10 μg/mL) in a volatile organic solvent such as hexane or dichloromethane.[7]

# **Visualizations**

5.1. Experimental Workflow





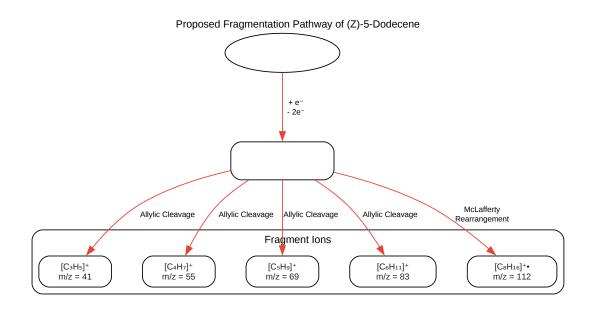


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Caption: Workflow for the GC-MS analysis of (Z)-5-dodecene.



#### 5.2. Fragmentation Pathway of (Z)-5-Dodecene



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Caption: Fragmentation of (Z)-**5-dodecene** in an EI mass spectrometer.

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